molecular formula C13H12N2O2 B13987345 4,5-Dioxo-1-(2-phenylethyl)pyrrolidine-3-carbonitrile CAS No. 7460-35-7

4,5-Dioxo-1-(2-phenylethyl)pyrrolidine-3-carbonitrile

Cat. No.: B13987345
CAS No.: 7460-35-7
M. Wt: 228.25 g/mol
InChI Key: GBROGGSQPBFHTD-UHFFFAOYSA-N
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Description

4,5-Dioxo-1-(2-phenylethyl)pyrrolidine-3-carbonitrile is a heterocyclic compound that features a pyrrolidine ring with two ketone groups at positions 4 and 5, a phenylethyl group at position 1, and a nitrile group at position 3. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dioxo-1-(2-phenylethyl)pyrrolidine-3-carbonitrile can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-phenylethylamine with a suitable dicarbonyl compound in the presence of a base can lead to the formation of the pyrrolidine ring. The nitrile group can be introduced through a subsequent reaction with a cyanating agent.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would require careful control of reaction conditions, such as temperature, pressure, and the use of catalysts to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4,5-Dioxo-1-(2-phenylethyl)pyrrolidine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone groups to alcohols or other reduced forms.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of amides, amines, or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can react with the nitrile group under appropriate conditions.

Major Products

    Oxidation: Products may include carboxylic acids, esters, or other oxidized derivatives.

    Reduction: Products may include alcohols, amines, or other reduced forms.

    Substitution: Products may include amides, esters, or other substituted derivatives.

Scientific Research Applications

4,5-Dioxo-1-(2-phenylethyl)pyrrolidine-3-carbonitrile has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Biological Studies: It is used in research to understand its effects on various biological pathways and its potential therapeutic benefits.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex molecules with industrial significance.

Mechanism of Action

The mechanism of action of 4,5-Dioxo-1-(2-phenylethyl)pyrrolidine-3-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact mechanism depends on the specific application and target, but it often involves the formation of hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2,5-diones: These compounds share the pyrrolidine ring with ketone groups but differ in the position and nature of other substituents.

    Phenylethylamines: These compounds share the phenylethyl group but differ in the structure of the heterocyclic ring.

    Nitrile-containing heterocycles: These compounds share the nitrile group but differ in the overall structure and functional groups.

Uniqueness

4,5-Dioxo-1-(2-phenylethyl)pyrrolidine-3-carbonitrile is unique due to the combination of its functional groups and the specific arrangement of the pyrrolidine ring, phenylethyl group, and nitrile group. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development in various fields.

Properties

CAS No.

7460-35-7

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

4,5-dioxo-1-(2-phenylethyl)pyrrolidine-3-carbonitrile

InChI

InChI=1S/C13H12N2O2/c14-8-11-9-15(13(17)12(11)16)7-6-10-4-2-1-3-5-10/h1-5,11H,6-7,9H2

InChI Key

GBROGGSQPBFHTD-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)C(=O)N1CCC2=CC=CC=C2)C#N

Origin of Product

United States

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